

Application Notes and Protocols for In Vivo Administration of SR 16584

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Compound of Interest

Compound Name: SR 16584

Cat. No.: B583360

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Introduction

SR 16584 is a selective antagonist for the $\alpha 3\beta 4$ nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel found in the central and peripheral nervous systems.[1][2] This receptor subtype is implicated in various physiological processes, including neurotransmitter release and neuronal excitability, and is a target of interest for research into nicotine addiction and other neurological disorders. These application notes provide a detailed protocol for the in vivo administration of **SR 16584**, based on methodologies used for structurally and functionally similar compounds, alongside relevant technical data and pathway information.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	1,3-Dihydro-1-(3-exo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-2H-indol-2-one	--INVALID-LINK--
Molecular Formula	C ₁₇ H ₂₂ N ₂ O	--INVALID-LINK--
Molecular Weight	270.37 g/mol	--INVALID-LINK--
CAS Number	1150153-86-8	--INVALID-LINK--
Solubility	Soluble to 100 mM in DMSO	--INVALID-LINK--

In Vitro Activity of SR 16584

SR 16584 demonstrates high selectivity for the $\alpha 3\beta 4$ nAChR subtype over other common neuronal nAChRs.

Parameter	Receptor Subtype	Value	Reference
K _i (Binding Affinity)	$\alpha 3\beta 4$	0.508 μ M	--INVALID-LINK--
$\alpha 4\beta 2$	>100 μ M	--INVALID-LINK--	--INVALID-LINK--
$\alpha 7$	>100 μ M	--INVALID-LINK--	
IC ₅₀ (Functional Antagonism)	$\alpha 3\beta 4$	10.2 μ M	--INVALID-LINK--

Experimental Protocols

Proposed In Vivo Administration Protocol for SR 16584

Disclaimer: The following protocol has been adapted from published studies on AT-1001, a structurally related and functionally similar selective $\alpha 3\beta 4$ nAChR antagonist. Researchers should perform dose-ranging and tolerability studies to determine the optimal dosage and administration parameters for **SR 16584** in their specific animal model and experimental paradigm.

Objective: To administer **SR 16584** to rodents for the evaluation of its effects on physiological and behavioral endpoints.

Materials:

- **SR 16584** powder
- Dimethyl sulfoxide (DMSO)
- Hydrochloric acid (HCl), 1N solution
- Hydroxypropyl-cellulose (HPC), 0.5% (w/v) in sterile water
- Sterile water for injection

- Sterile microcentrifuge tubes
- Vortex mixer
- pH meter
- Syringes (1 mL) and appropriate gauge needles (e.g., 27G)
- Rodent animal model (e.g., Sprague-Dawley rats)

Vehicle Preparation: A suitable vehicle for subcutaneous administration of related compounds has been reported as a mixture of 2% DMSO, 1% HCl, and 97% of 0.5% aqueous hydroxypropyl-cellulose.

- To prepare 10 mL of vehicle, combine:
 - 200 μ L DMSO
 - 100 μ L 1N HCl
 - 9.7 mL of 0.5% HPC solution
- Vortex thoroughly to ensure a homogenous solution.

Preparation of **SR 16584** Dosing Solution:

- Calculate the required amount of **SR 16584** based on the desired dose and the number and weight of the animals. For example, for a 3 mg/kg dose in a 300g rat, you would need 0.9 mg of **SR 16584**.
- Weigh the **SR 16584** powder accurately.
- In a sterile microcentrifuge tube, dissolve the **SR 16584** powder in the DMSO component of the vehicle first.
- Add the remaining vehicle components (HCl and HPC solution) to the dissolved compound.

- Vortex the solution until the compound is fully dissolved. The final concentration of the dosing solution should be adjusted based on the desired injection volume (typically 1 mL/kg).

Administration Procedure (Subcutaneous Injection):

- Acclimatize animals to the handling and injection procedure.
- Gently restrain the animal.
- Lift the skin on the back, between the shoulder blades, to form a tent.
- Insert the needle into the base of the skin tent, parallel to the spine.
- Inject the **SR 16584** solution subcutaneously.
- Withdraw the needle and return the animal to its cage.
- Monitor the animal for any adverse reactions post-injection.

In Vivo Efficacy Data for the Related Compound AT-1001

The following table summarizes the in vivo efficacy of AT-1001, a selective $\alpha 3\beta 4$ nAChR antagonist, in a rat model of nicotine self-administration. This data can serve as a reference for designing efficacy studies with **SR 16584**.

Animal Model	Administration Route	Dose Range (AT-1001)	Observed Effect	Reference
Sprague-Dawley Rats	Subcutaneous (s.c.)	0.75 - 3 mg/kg	Potent and dose-dependent blockade of nicotine self-administration	--INVALID-LINK--

Visualizations

Signaling Pathway of the $\alpha 3\beta 4$ Nicotinic Acetylcholine Receptor

The $\alpha 3\beta 4$ nAChR is a pentameric ligand-gated ion channel. Upon binding of an agonist like acetylcholine, the channel opens, leading to an influx of cations (primarily Na^+ and Ca^{2+}) and an efflux of K^+ . This results in depolarization of the neuronal membrane and subsequent downstream signaling events. **SR 16584** acts as a non-competitive antagonist, preventing this channel opening and subsequent signaling.

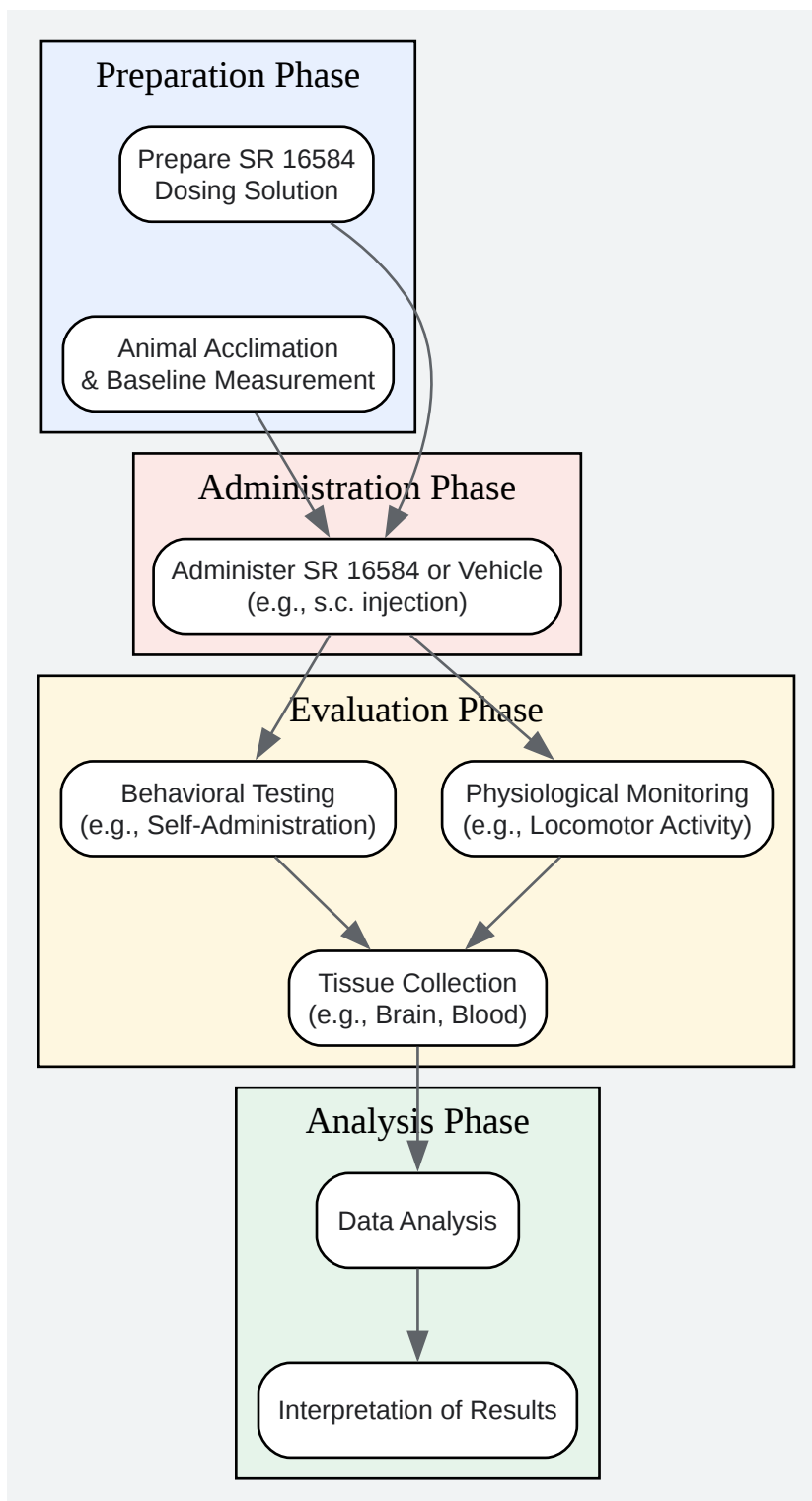


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Caption: Simplified signaling pathway of the $\alpha 3\beta 4$ nicotinic acetylcholine receptor.

Experimental Workflow for In Vivo Study

This diagram outlines a typical workflow for an in vivo study investigating the effects of **SR 16584**.



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Caption: General experimental workflow for in vivo evaluation of **SR 16584**.

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References

- 1. Novel $\alpha 3\beta 4$ nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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